4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure with a 2-methylpropyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Introduction of the 2-Methylpropyl Group: This step can be accomplished via alkylation reactions using 2-methylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives.
Scientific Research Applications
4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxamide
- This compound-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-(2-methylpropyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-8(2)7-10-9-4-6-13-11(9)3-5-12-10/h4,6,8,10,12H,3,5,7H2,1-2H3 |
InChI Key |
NQEUORUHJJJCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.